molecular formula C16H19NO3 B3073012 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1017181-51-9

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3073012
CAS No.: 1017181-51-9
M. Wt: 273.33 g/mol
InChI Key: BJFRAJCUGIITQB-UHFFFAOYSA-N
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Description

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a small-molecule oxazole derivative featuring a tert-butyl-substituted phenyl ring at position 2 and a methyl group at position 5 of the oxazole core.

Properties

IUPAC Name

2-[2-(4-tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-13(9-14(18)19)17-15(20-10)11-5-7-12(8-6-11)16(2,3)4/h5-8H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFRAJCUGIITQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the carbon source. This step may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent or in the treatment of certain diseases.

    Industry: It can be used in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs differ primarily in:

  • Substituents on the phenyl ring : Electron-withdrawing (e.g., F, Cl, Br) vs. bulky alkyl (tert-butyl) groups.
  • Heterocyclic core : Oxazole vs. thiazole derivatives.
  • Functional groups : Acetic acid vs. sulfanyl or amide moieties.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Heterocycle Molecular Formula Molecular Weight Key Features (Source)
2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 4-tert-butylphenyl Oxazole C₁₇H₂₀NO₃ 295.34 High lipophilicity due to tert-butyl group
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 4-fluorophenyl Oxazole C₁₃H₁₂FNO₃ 249.24 Discontinued; polar substituent ()
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid 4-bromophenyl Oxazole C₁₂H₁₀BrNO₃ 296.12 Heavy atom effect ()
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid 3-chlorophenyl Oxazole C₁₃H₁₂ClNO₃S 297.76 Sulfur-containing side chain ()
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid furan-2-yl Oxazole C₁₀H₉NO₄ 207.18 Heteroaromatic substituent ()
2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid 4-chlorophenyl Thiazole C₁₂H₁₁ClNO₂S 268.74 Thiazole core (S atom) ()

Physicochemical Properties

  • Molecular Weight : Bulkier substituents (e.g., tert-butyl) raise molecular weight (~295 vs. ~249 for the fluoro analog), which may influence bioavailability.
  • Acidity : The acetic acid group (pKa ~2.5–3.5) enables ionic interactions at physiological pH, a feature shared across analogs but modified in sulfur-containing derivatives (e.g., sulfanyl groups in ).

Biological Activity

Introduction

The compound 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2O2\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a tert-butyl group, which is known to enhance the lipophilicity and bioavailability of compounds.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. A study evaluating various oxazole derivatives found that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
5aMCF-70.65
6aA37510.38
11aHCT-1160.11
5bU-93748.37

These findings suggest that modifications in the oxazole structure can lead to enhanced anticancer activity, with some derivatives showing superior effects compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is thought to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that related compounds activate apoptotic pathways in MCF-7 and other cancer cell lines through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Anti-inflammatory Activity

In addition to its anticancer properties, oxazole derivatives have also been investigated for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokine production and modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy in Leukemia

A recent study focused on the efficacy of oxazole derivatives against human leukemia cell lines such as CEM-13 and U-937. The results showed that specific derivatives exhibited potent cytotoxicity at sub-micromolar concentrations, indicating their potential as therapeutic agents in leukemia treatment .

Case Study 2: Inhibition of Carbonic Anhydrases

Another study evaluated the inhibitory effects of oxazole-based compounds on carbonic anhydrases (CAs), which are enzymes implicated in various cancers. Some derivatives demonstrated selective inhibition at nanomolar concentrations, highlighting their potential as targeted therapies for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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